Rosuvastatin calcium
CAS No.: 147098-20-2
VCID: VC0000994
Molecular Formula: C44H54CaF2N6O12S2
Molecular Weight: 1001.1 g/mol
* For research use only. Not for human or veterinary use.

Description | Rosuvastatin calcium is a synthetic lipid-lowering agent taken orally to manage cholesterol levels . It is used to lower total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (apoB), non-high-density lipoprotein cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations, while simultaneously increasing high-density lipoprotein cholesterol (HDL-C) concentrations . Rosuvastatin calcium is prescribed to prevent cardiovascular disease in high-risk individuals and to treat conditions like hypertriglyceridemia and primary dysbetalipoproteinemia . Furthermore, it is used as an adjunctive therapy for adult patients with homozygous familial hypercholesterolemia . As a competitive inhibitor of HMG-CoA reductase, rosuvastatin calcium blocks the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol production . Rosuvastatin increases the number of hepatic LDL receptors on cell surfaces, enhancing LDL uptake and catabolism, and it inhibits hepatic synthesis of VLDL, reducing VLDL and LDL particle numbers . Rosuvastatin shares structural similarities with other statins like atorvastatin, cerivastatin, and pitavastatin, but it uniquely contains sulfur . It is important to note that taking rosuvastatin calcium may lead to side effects, including myopathy and rhabdomyolysis, especially at high doses . It should be used cautiously in patients with predisposing factors for myopathy, such as those aged 65 years and older, or those with renal impairment or inadequately treated hypothyroidism . Patients should promptly report any unexplained muscle pain, tenderness, or weakness to their physician . |
---|---|
CAS No. | 147098-20-2 |
Product Name | Rosuvastatin calcium |
Molecular Formula | C44H54CaF2N6O12S2 |
Molecular Weight | 1001.1 g/mol |
IUPAC Name | calcium;(E,3S,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Standard InChI | InChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17+;/m11./s1 |
Standard InChIKey | LALFOYNTGMUKGG-BFNSWDLGSA-L |
SMILES | CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES | CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Synonyms | Calcium, Rosuvastatin; Crestor; rosuvastatin; rosuvastatin calcium; ZD 4522; ZD4522 |
Reference | 1: Aggarwal RK, Showkathali R. Rosuvastatin calcium in acute coronary syndromes. Expert Opin Pharmacother. 2013;14(9):1215‐1227. doi:10.1517/14656566.2013.789860 2: Alshora DH, Ibrahim MA, Elzayat E, Almeanazel OT, Alanazi F. Rosuvastatin calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign. PLoS One. 2018;13(7):e0200218. Published 2018 Jul 9. doi:10.1371/journal.pone.0200218 3: Quirk J, Thornton M, Kirkpatrick P. Rosuvastatin calcium. Nat Rev Drug Discov. 2003;2(10):769‐770. doi:10.1038/nrd1205 4: Xiong F, Wang H, Yan L, et al. Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. Org Biomol Chem. 2016;14(4):1363‐1369. doi:10.1039/c5ob02245b 5: Hirpara MR, Manikkath J, Sivakumar K, et al. Long circulating PEGylated-chitosan nanoparticles of rosuvastatin calcium: Development and in vitro and in vivo evaluations. Int J Biol Macromol. 2018;107(Pt B):2190‐2200. doi:10.1016/j.ijbiomac.2017.10.086 6: Park JS, Jeon JY, Kim MG. Pharmacokinetic and bioequivalence study of a fixed-dose combination of amlodipine besylate and rosuvastatin calcium compared to co-administration of separate tablets in healthy Korean subjects . Int J Clin Pharmacol Ther. 2019;57(12):612‐622. doi:10.5414/CP203554 7: Elsayed I, El-Dahmy RM, Elshafeey AH, Abd El Gawad NA, El Gazayerly ON. Tripling the Bioavailability of Rosuvastatin Calcium Through Development and Optimization of an In-Situ Forming Nanovesicular System. Pharmaceutics. 2019;11(6):275. Published 2019 Jun 11. doi:10.3390/pharmaceutics11060275 8: Butt S, Hasan SMF, Hassan MM, Alkharfy KM, Neau SH. Directly compressed rosuvastatin calcium tablets that offer hydrotropic and micellar solubilization for improved dissolution rate and extent of drug release. Saudi Pharm J. 2019;27(5):619‐628. doi:10.1016/j.jsps.2019.03.002 9: Al-Heibshy FNS, Başaran E, Arslan R, Öztürk N, Vural İ, Demirel M. Preparation, characterization and pharmacokinetic evaluation of rosuvastatin calcium incorporated cyclodextrin-polyanhydride nanoparticles. Drug Dev Ind Pharm. 2019;45(10):1635‐1645. doi:10.1080/03639045.2019.1648501 10: Beg S, Alam MN, Ahmad FJ, Singh B. Chylomicron mimicking nanocolloidal carriers of rosuvastatin calcium for lymphatic drug targeting and management of hyperlipidemia. Colloids Surf B Biointerfaces. 2019;177:541‐549. doi:10.1016/j.colsurfb.2019.02.039 |
PubChem Compound | 53486433 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume